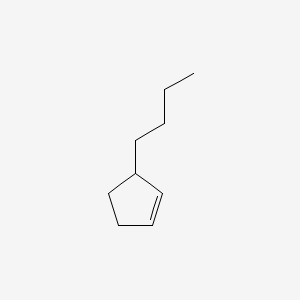

Cyclopentene, 3-butyl-

Description

Significance of Cyclopentene (B43876) Scaffolds in Organic Chemistry

Cyclopentene scaffolds are five-membered carbocyclic rings containing a single double bond. ontosight.aisemanticscholar.org This structural motif is a fundamental building block in organic synthesis and is found in numerous natural products and biologically active molecules. royalsocietypublishing.orgresearchgate.net The presence of both sp2 and sp3 hybridized carbon atoms within the ring imparts a unique combination of rigidity and flexibility, making it an attractive core for the design of new molecules. royalsocietypublishing.org The cyclopentene ring system serves as a versatile precursor for the synthesis of more complex molecular architectures, including various carbocyclic nucleoside analogs with potential therapeutic applications. nih.gov The ability to introduce a variety of substituents at different positions on the ring allows for the fine-tuning of a molecule's steric and electronic properties, which is critical in fields such as medicinal chemistry and materials science. researchgate.netacs.org

The strategic importance of cyclopentene scaffolds is underscored by their presence in a range of bioactive compounds, including antiviral agents and natural products with diverse biological activities. researchgate.net Consequently, the development of new synthetic methodologies to access functionalized cyclopentenes with high stereocontrol is an active area of research. semanticscholar.orgnih.gov These efforts aim to expand the chemical space accessible to chemists and facilitate the discovery of new molecules with desired properties. acs.org

Overview of Alicyclic Ring Systems and Their Research Relevance

Research into alicyclic systems often focuses on understanding how the ring size and substitution patterns affect the molecule's photophysical, photochemical, and electrochemical properties. researchgate.net The conformational preferences of these rings, which can range from planar to various puckered forms, are also a key area of investigation as they can significantly impact reactivity and biological activity. acs.orgacs.org The development of methods to control the stereochemistry of substituents on alicyclic rings is a major goal, as this allows for the synthesis of specific isomers with distinct biological profiles. nih.gov

Structural Characteristics of Substituted Cyclopentenes

Substituted cyclopentenes are characterized by a five-membered ring containing one carbon-carbon double bond, with one or more hydrogen atoms replaced by other functional groups. ontosight.ai The presence of the double bond renders the ring relatively planar, though some puckering of the saturated carbon atoms can occur. ontosight.ai The position and nature of the substituents have a profound impact on the molecule's physical and chemical properties.

In the case of 3-butylcyclopentene, a butyl group is attached to the third carbon atom of the cyclopentene ring. nih.gov This substitution influences the molecule's boiling point, density, and solubility. ontosight.ai The butyl group, being a flexible alkyl chain, can adopt various conformations, which can in turn affect how the molecule packs in the solid state and interacts with solvents or other molecules. The double bond in the cyclopentene ring is a site of reactivity, allowing for a variety of chemical transformations such as addition reactions. ontosight.ai

Chemical Profile of 3-Butylcyclopentene

Synonyms: 3-Butyl-1-cyclopentene, 3-butylcyclopent-1-ene nih.govMolecular Formula: C₉H₁₆ nih.govMolecular Weight: 124.22 g/mol nih.gov

Physical and Chemical Properties

3-Butylcyclopentene is a colorless liquid. ontosight.ai It is characterized by its insolubility in water and solubility in common organic solvents like ethanol (B145695) and ether. ontosight.ai The compound is stable under normal conditions but may be sensitive to heat, light, or oxygen. ontosight.ai

| Property | Value | Source |

| Boiling Point | 173-175 °C | ontosight.ai |

| Density | 0.846 g/cm³ at 20°C | ontosight.ai |

| Molecular Weight | 124.22 g/mol | nih.gov |

| Exact Mass | 124.125200510 Da | nih.gov |

| XLogP3-AA | 3.9 | nih.gov |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 0 | nih.gov |

| Rotatable Bond Count | 3 | nih.gov |

| Topological Polar Surface Area | 0 Ų | nih.gov |

| Heavy Atom Count | 9 | nih.gov |

| Complexity | 92.2 | nih.gov |

| Ionization Energy | 8.83 ± 0.02 eV | chemeo.com |

| Enthalpy of Vaporization | 36.18 kJ/mol | chemeo.com |

| Enthalpy of Fusion | 14.22 kJ/mol | chemeo.com |

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of 3-butylcyclopentene. Mass spectrometry data reveals characteristic fragmentation patterns, and Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule. nih.gov Infrared (IR) spectroscopy can identify the presence of the C=C double bond and C-H bonds within the structure. nih.gov

Synthesis and Reactions

The synthesis of 3-butylcyclopentene can be achieved through various organic reactions. One reported method involves the catalytic hydrogenation of 3-butylcyclopentadiene. ontosight.ai Another approach is the reaction of 1,3-butadiene (B125203) with butylmagnesium bromide. ontosight.ai The hydrogenation of butylcyclopentene over a palladium on carbon (Pd/C) catalyst is another synthetic route.

As a substituted alkene, 3-butylcyclopentene can undergo a variety of chemical reactions. The double bond is susceptible to addition reactions, such as hydrogenation to form butylcyclopentane (B43849). It can also serve as a diene in Diels-Alder reactions, although the substitution pattern may influence the reactivity and stereoselectivity of such transformations.

Research Findings and Applications

Substituted cyclopentenes, including structures related to 3-butylcyclopentene, are valuable intermediates in the synthesis of a wide range of organic compounds. ontosight.ai They are particularly important in the preparation of pharmaceuticals and agrochemicals. ontosight.ai For instance, cyclopentane (B165970) derivatives, which can be synthesized from cyclopentene precursors, have shown biological activity. ontosight.ai

The cyclopentene framework is a key structural element in many biologically active molecules and natural products. royalsocietypublishing.orgresearchgate.net Research has demonstrated that the stereocontrolled synthesis of substituted cyclopentanes can be achieved from cyclopentene precursors, highlighting their importance as versatile building blocks. nih.gov For example, the conjugate addition of lithium amides to substituted cyclopentene carboxylates has been used to synthesize homochiral 3-alkyl-cispentacin and 3-alkyl-transpentacin derivatives. rsc.org Furthermore, substituted cyclopentenes are key intermediates in the synthesis of carbocyclic nucleoside analogs, some of which exhibit potent antiviral activities. nih.gov

Structure

3D Structure

Properties

CAS No. |

22531-00-6 |

|---|---|

Molecular Formula |

C9H16 |

Molecular Weight |

124.22 g/mol |

IUPAC Name |

3-butylcyclopentene |

InChI |

InChI=1S/C9H16/c1-2-3-6-9-7-4-5-8-9/h4,7,9H,2-3,5-6,8H2,1H3 |

InChI Key |

OCVYLEAVUIYGLL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1CCC=C1 |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of Cyclopentene, 3 Butyl and Its Derivatives

Ring-Opening Metathesis Polymerization (ROMP)

Ring-Opening Metathesis Polymerization (ROMP) is a powerful chain-growth polymerization technique that utilizes strained cyclic olefins as monomers. The driving force for this reaction is the relief of ring strain in the cycloalkene upon its transformation into a linear, unsaturated polymer. jove.com Cyclopentene (B43876) and its derivatives, including 3-butyl-cyclopentene, are notable monomers in ROMP. jove.comkaist.ac.kr The process involves the reaction of the cycloalkene with a metal carbene catalyst, leading to the formation of a metallacyclobutane intermediate. This intermediate subsequently undergoes a ring-opening to generate a new, elongated metal carbene, which can then react with another monomer molecule, propagating the polymer chain. jove.com A key characteristic of ROMP is the preservation of the double bonds from the monomer in the resulting polymer backbone. jove.com

The reactivity of cycloalkenes in ROMP is directly related to their ring strain, with smaller, more strained rings generally exhibiting higher reactivity. jove.com Due to the relatively low ring strain of cyclopentene derivatives (ranging from 4.5 to 6.8 kcal/mol), the polymerization is often an equilibrium process. kaist.ac.kr Consequently, reaction conditions such as monomer concentration and temperature play a crucial role in achieving high polymer yields. caltech.edubham.ac.uk High monomer concentrations and low temperatures are typically employed to shift the equilibrium toward the polymer. bham.ac.ukresearchgate.net The resulting polymers, known as polypentenamers, can exhibit properties similar to natural rubber and are of significant industrial interest due to their potential recyclability via ring-closing metathesis (RCM). kaist.ac.kr

Mechanistic Aspects of ROMP for Cyclopentenes

The mechanism of ROMP for cyclopentenes involves a series of reversible steps, ultimately leading to the formation of a polypentenamer. jove.com The initiation of the polymerization occurs when the cycloalkene coordinates to a transition metal alkylidene complex, a key component of the catalyst. mdpi.com This is followed by the formation of a metallacyclobutane intermediate, which then opens to form a new linear polymer chain with a metal carbene at the active end. jove.com This process repeats as more monomer units are added to the growing chain. jove.com

For substituted cyclopentenes, such as 3-butyl-cyclopentene, the regiochemistry of monomer insertion becomes an important mechanistic consideration. The substituent can influence the orientation of the monomer as it approaches the catalytic center, potentially leading to head-to-tail, head-to-head, or tail-to-tail linkages in the polymer chain. Studies on allylic substituted cyclopentenes have shown that bulky substituents can promote a higher degree of regioregular insertion. researchgate.netresearchgate.net

A significant mechanistic feature in the ROMP of cyclopentenes is the occurrence of intramolecular backbiting, also known as the chain-end backbiting mechanism. acs.orgrsc.org In this process, the active metal-carbene at the end of a growing polymer chain reacts with a double bond within the same polymer chain. acs.orgrsc.org This intramolecular metathesis reaction leads to the formation of a cyclic oligomer and a new, shorter polymer chain with an active catalytic center. acs.org This process is essentially the reverse of the propagation step and contributes to the equilibrium nature of cyclopentene ROMP. The depolymerization of polypentenamer chains can occur through this mechanism, particularly at higher temperatures or lower monomer concentrations, where the equilibrium shifts away from the high polymer. rsc.orgresearchgate.net The chain-end backbiting mechanism is a key factor in the recycling of polypentenamer-based materials, allowing for the recovery of the cyclopentene monomer. rsc.org

Besides intramolecular backbiting, acyclic metathesis reactions can also occur during the ROMP of cyclopentenes, acting as significant side reactions. acs.orgresearchgate.netresearchgate.net These reactions involve the metal-carbene chain end reacting with an acyclic olefin, specifically the double bonds present in the backbones of other polymer chains (interchain metathesis) or within its own chain at a position other than the adjacent repeat unit (intramolecular cross metathesis). acs.orgacs.org

Catalysis in ROMP of Substituted Cyclopentenes

The choice of catalyst is paramount in the ROMP of substituted cyclopentenes, influencing reaction rates, polymer properties, and tolerance to functional groups. kaist.ac.krcaltech.edu Historically, highly active early transition metal catalysts were used for the ROMP of low-strain monomers like cyclopentene. caltech.edu However, these catalysts often exhibit limited tolerance to polar functional groups. caltech.edu The development of well-defined ruthenium, molybdenum, and tungsten-based catalysts has significantly expanded the scope and control of ROMP for a wide variety of substituted cyclopentenes. kaist.ac.krresearchgate.net

Ruthenium-based catalysts, particularly Grubbs' catalysts (first, second, and third generation), are widely used for the ROMP of cyclopentene and its derivatives due to their remarkable functional group tolerance, and stability in air and a range of solvents. mdpi.comwikipedia.org These catalysts have enabled the polymerization of cyclopentenes bearing polar substituents, leading to the synthesis of functionalized polypentenamers. kaist.ac.krcaltech.edu

The activity of Grubbs' catalysts can be tuned by modifying the ligands attached to the ruthenium center. For instance, the third-generation catalysts, which often feature more labile pyridine (B92270) ligands, exhibit significantly faster initiation rates compared to the first and second-generation catalysts. wikipedia.org This rapid initiation is advantageous for achieving living polymerization characteristics, resulting in polymers with controlled molecular weights and narrow polydispersity indices. wikipedia.org The choice of a specific Grubbs' catalyst can also influence the stereochemistry (cis/trans content) of the double bonds in the resulting polymer. rsc.org Generally, ruthenium-based catalysts tend to produce polypentenamers with a higher proportion of trans double bonds. rsc.org

The table below summarizes the use of various ruthenium catalysts in the ROMP of cyclopentene and its derivatives, highlighting the reaction conditions and resulting polymer characteristics.

| Catalyst | Monomer(s) | Conditions | Polymer Yield (%) | Molecular Weight (Mn) | Polydispersity (Đ) | Source |

| Grubbs' 1st Generation | Cyclopentene | CH₂Cl₂, 0°C | - | - | - | mdpi.com |

| Grubbs' 2nd Generation | 3-substituted Cyclooctenes | - | High | High | - | researchgate.net |

| Grubbs' 3rd Generation | Cyclopentene | Neat, 0°C | >80 | - | - | researchgate.net |

| RuCl₂(PPh₃)₃ | Cyclopentene | - | - | - | - | wikipedia.org |

| (H₂IMes)(PCy₃)Cl₂RuCHPh | Vulcanized poly(cyclopentene) | Toluene, 60°C | - | - | - | researchgate.net |

Molybdenum and tungsten-based catalysts are also highly effective for the ROMP of cyclopentenes and are often more active than their ruthenium counterparts. researchgate.net These early transition metal catalysts can facilitate the polymerization of even low-strain monomers under mild conditions. thieme-connect.com A key advantage of certain molybdenum and tungsten alkylidene catalysts is their ability to provide precise control over the stereochemistry of the resulting polymer. thieme-connect.com

For example, specific molybdenum and tungsten catalysts have been used to synthesize linear poly(dicyclopentadiene) with either purely cis,syndiotactic or cis,isotactic microstructures, avoiding the cross-linking that typically occurs with other catalysts. thieme-connect.com This level of stereochemical control is crucial for tailoring the physical and mechanical properties of the final polymer. Molybdenum catalysts have also been employed in studies of acyclic metathesis during cyclopentene ROMP, demonstrating that even with a mild molybdenum catalyst, side reactions can occur, albeit at a much slower rate than propagation. researchgate.netacs.org The choice between ruthenium, molybdenum, or tungsten catalysts often depends on the specific requirements of the polymerization, such as the desired stereochemistry, the presence of functional groups on the monomer, and the targeted polymer architecture. researchgate.netthieme-connect.com

The following table provides examples of molybdenum and tungsten catalysts used in the ROMP of cyclopentene and related monomers.

| Catalyst | Monomer(s) | Key Finding | Source |

| Molybdenum Alkylidene | endo-Dicyclopentadiene | cis,syndiotactic polymer | thieme-connect.com |

| Tungsten Alkylidene | endo-Dicyclopentadiene | cis,isotactic polymer | thieme-connect.com |

| Mo(=CHR)(=N-Ar)(O-t-Bu)₂ | Norbornene | Living polymerization | caltech.edu |

| Molybdenum Imido Alkylidene | Norbornenes/Norbornadienes | Control of cis/trans content and tacticity | acs.org |

| Tungsten Vinyl Alkylidene | sec-butyl-cyclooctatetraene | Synthesis of monodisperse substituted polyacetylenes | caltech.edu |

Copolymerization Studies

The copolymerization of 3-butylcyclopentene with other cyclic olefins allows for the synthesis of polymers with tailored properties. While direct studies on 3-butylcyclopentene are limited, extensive research on the copolymerization of cyclopentene (CP) with norbornene (NBE) provides a strong model for its expected behavior. mdpi.com

Using a first-generation Grubbs' catalyst for ring-opening metathesis polymerization (ROMP), statistical copolymers of NBE and CP have been successfully synthesized. mdpi.com The composition of the resulting copolymer is directly influenced by the initial monomer feed ratio. Norbornene is significantly more reactive than cyclopentene in this system. mdpi.com This high reactivity of NBE leads to its preferential incorporation into the polymer chain, especially at the beginning of the polymerization process. mdpi.com

The table below summarizes the results of the statistical copolymerization of norbornene and cyclopentene, demonstrating the relationship between the monomer feed and the final copolymer composition.

Table 1: Copolymerization of Norbornene (NBE) and Cyclopentene (CP) Data derived from a study using Grubbs' 1st-generation catalyst. mdpi.com

| Molar Feed Ratio (NBE/CP) | Mole Fraction of NBE in Feed | Mole Fraction of NBE in Copolymer |

| 95/5 | 0.95 | 0.99 |

| 90/10 | 0.90 | 0.98 |

| 80/20 | 0.80 | 0.95 |

| 50/50 | 0.50 | 0.84 |

| 20/80 | 0.20 | 0.63 |

| 10/90 | 0.10 | 0.45 |

| 5/95 | 0.05 | 0.28 |

Copolymerization has also been explored with other cyclic olefins like cyclohexene (B86901). rsc.orgresearchgate.net For instance, gradient copolymers have been prepared via alternating ROMP of cyclohexene with functionalized bicyclo[4.2.0]oct-6-ene-7-carboxamide monomers, where the different reactivities of the monomers are exploited to control the polymer sequence. rsc.org Given the structural similarities, it is expected that 3-butylcyclopentene would copolymerize with norbornene, cyclohexene, and other cyclic dienes like cyclooctadiene, with its incorporation rate being influenced by its steric bulk and relative reactivity compared to the comonomer.

Monomer reactivity ratios are critical parameters in copolymerization that describe the relative reactivity of a propagating polymer chain ending in one monomer unit towards adding the same or the other monomer. nih.gov These ratios, denoted as r₁ and r₂, are determined by comparing the copolymer composition to the initial monomer feed at low conversions. nih.govscielo.br

For the binary copolymerization of monomer 1 and monomer 2, the reactivity ratios are defined as:

r₁ = k₁₁ / k₁₂ : The ratio of the rate constant for the addition of monomer 1 to a chain ending in monomer 1 (k₁₁) to the rate constant for the addition of monomer 2 to a chain ending in monomer 1 (k₁₂).

r₂ = k₂₂ / k₂₁ : The ratio of the rate constant for the addition of monomer 2 to a chain ending in monomer 2 (k₂₂) to the rate constant for the addition of monomer 1 to a chain ending in monomer 2 (k₂₁).

In the ROMP copolymerization of norbornene (M₁) and cyclopentene (M₂), the monomer reactivity ratios were determined using methods such as Finemann-Ross, Kelen-Tüdos, and the COPOINT computer program. mdpi.com

Table 2: Monomer Reactivity Ratios for Norbornene (M₁)/Cyclopentene (M₂) Copolymerization Data obtained from ROMP with Grubbs' 1st-generation catalyst. mdpi.com

| Parameter | Value | Interpretation |

| r₁ (NBE) | 4.1 ± 0.4 | A growing chain ending in a norbornene unit is 4.1 times more likely to add another norbornene monomer than a cyclopentene monomer. |

| r₂ (CP) | 0.8 ± 0.1 | A growing chain ending in a cyclopentene unit is slightly less likely to add another cyclopentene monomer than a norbornene monomer. |

The product r₁ * r₂ is approximately 3.3, which indicates that the system deviates from ideal copolymerization (where r₁ * r₂ = 1) and suggests a tendency towards the formation of a block-like or gradient structure rather than a perfectly random copolymer. mdpi.com The high value of r₁ confirms the much higher reactivity of norbornene compared to cyclopentene. mdpi.com For 3-butylcyclopentene, the steric hindrance from the butyl group would be expected to further decrease its reactivity (lower r value) when copolymerized with a highly reactive monomer like norbornene.

Influence of Substituents on Polymer Microstructure and Regioregularity

The presence of a substituent on the monomer, such as the butyl group in 3-butylcyclopentene, has a profound influence on the resulting polymer's microstructure, including its regioregularity and stereochemistry. rsc.orgcaltech.edu

Regioregularity refers to the orientation of monomer units within the polymer chain. For a substituted monomer, head-to-tail, head-to-head, and tail-to-tail linkages are possible. In conjugated polymers like poly(3-butylthiophene), a high degree of head-to-tail regioregularity is crucial for achieving desirable electronic properties. sigmaaldrich.com While poly(3-butylcyclopentene) is not conjugated, the regioregularity still affects chain packing and physical properties. The steric bulk of the butyl group can direct the incoming monomer to adopt a specific orientation relative to the catalyst's active site, potentially leading to a highly regioregular polymer.

Stereochemistry (Tacticity) describes the spatial arrangement of substituents along the polymer backbone. This can be isotactic (substituents on the same side), syndiotactic (substituents on alternating sides), or atactic (random arrangement). Research on metallocene-catalyzed polymerization of propylene (B89431) has shown that subtle changes to substituents on the cyclopentadienyl (B1206354) ligands of the catalyst can dramatically alter the stereochemistry of the resulting polypropylene. caltech.edu Similarly, the interaction between the butyl group of 3-butylcyclopentene and the catalyst active site would be a key factor in determining the polymer's tacticity. The bulky nature of the substituent could favor a specific stereochemical outcome to minimize steric repulsion during the propagation step. For example, studies on the polymerization of 1-vinylcyclohexene with specific titanium catalysts yielded highly isotactic polymer due to the influence of bulky substituents on the catalyst ligand. nih.gov

Decrease Crystallinity: The bulky, non-polar side chain would likely disrupt the regular packing of polymer chains, leading to a more amorphous material compared to the polymer derived from unsubstituted cyclopentene.

Influence Tacticity: The steric hindrance presented by the butyl group during polymerization can lead to the formation of stereoregular (isotactic or syndiotactic) polymers, depending on the catalyst system used. caltech.edunih.gov

Control Regiochemistry: The substituent can direct the orientation of monomer addition, potentially resulting in a polymer with high regioregularity. sigmaaldrich.com

Other Reaction Pathways

Beyond polymerization, 3-butylcyclopentene and its derivatives can participate in a variety of other chemical transformations.

One significant area of research involves stereoselective reactions on functionalized cyclopentene rings. For instance, studies on tert-butyl (RS)-3-alkylcyclopentene-1-carboxylates, where the alkyl group can be a butyl group, have shown high levels of stereocontrol in conjugate addition reactions. rsc.org The addition of a lithium amide was found to occur exclusively anti- to the 3-alkyl substituent, demonstrating the powerful directing effect of the alkyl group. rsc.org Subsequent manipulations of these products can lead to the synthesis of homochiral molecules like 3-alkyl-cispentacin derivatives. rsc.org

Another fundamental reaction is the catalytic hydrogenation of the double bond. Butylcyclopentene can be hydrogenated over a palladium-on-carbon (Pd/C) catalyst to yield butylcyclopentane (B43849), a saturated cycloalkane. This transformation is a common step in multi-step syntheses where the cyclopentene double bond is used for initial functionalization before being removed in a later stage.

Furthermore, derivatives of 3-butylcyclopentene are valuable intermediates in organic synthesis. For example, 3-methyl-2-butyl-cyclopentene-2-one-1, a cyclopentenone derivative, can be synthesized through the cyclization of diketones. google.com Such cyclopentenone structures are important building blocks for natural products and other complex organic molecules.

Oxidation Reactions

Oxidation of 3-butylcyclopentene can lead to a variety of functionalized products, with the outcome dependent on the specific oxidizing agents and reaction conditions employed.

Selective Oxidation to Functionalized Products (e.g., Glutaraldehyde)

The selective oxidation of cyclopentene and its derivatives to produce valuable chemicals like glutaraldehyde (B144438) has been a subject of significant research. While direct oxidation of 3-butylcyclopentene to a substituted glutaraldehyde is not explicitly detailed in the provided search results, the oxidation of the parent compound, cyclopentene, offers a strong precedent.

The oxidation of cyclopentene to glutaraldehyde can be achieved with high efficiency using various catalytic systems. For instance, using hydrogen peroxide (H₂O₂) as the oxidant over a niobium-containing mesoporous silica (B1680970) (Nb-SBA-15) catalyst, a cyclopentene conversion of 87.3% and a glutaraldehyde yield of 62% have been reported under optimized conditions. rsc.org Another effective catalytic system involves heteropolyphosphatotungstate ionic liquids with H₂O₂ as the oxidant, which can achieve a near-quantitative conversion of cyclopentene with an 87% yield of glutaraldehyde. jlu.edu.cn These catalysts are often reusable, highlighting the potential for sustainable chemical production. rsc.orgjlu.edu.cn

The mechanism for such oxidations is proposed to involve the formation of active oxygen species on the catalyst surface that then react with the double bond of the cyclopentene ring. rsc.org The presence of a butyl group at the 3-position would likely influence the regioselectivity and rate of the oxidation reaction due to steric and electronic effects, although specific studies on 3-butylcyclopentene are needed for a conclusive understanding. The butyl substituent is known to influence site-selectivity in C-H bond oxidation reactions of the corresponding saturated ring, butylcyclopentane.

Hydrogenation and Decomposition Studies

The stability and decomposition of 3-butylcyclopentene under various conditions, including the addition of hydrogen atoms and thermal stress, are crucial for understanding its chemical behavior, particularly in high-temperature environments like combustion.

H Atom Addition Reactions and Decomposition Pathways

The addition of a hydrogen atom to the double bond of cyclopentene forms a cyclopentyl radical. nist.gov This radical can then undergo ring-opening to form a linear radical, which subsequently decomposes into ethene and an allyl radical. nist.gov This decomposition pathway is a key process at higher temperatures. nist.gov

For 3-butylcyclopentene, H atom addition would similarly lead to a 3-butylcyclopentyl radical. The subsequent decomposition of this radical would be influenced by the presence of the butyl group. The decomposition of t-butylcyclopentadiene (B1596462) has been studied, and it is noted that such reactions are relevant to understanding the formation of aromatic compounds in combustion. osti.gov The butyl group can affect the stability of the radical intermediates and potentially open up alternative decomposition pathways.

Pyrolysis and Thermal Decomposition

Pyrolysis involves the thermal decomposition of a compound in an inert atmosphere. Studies on the pyrolysis of related compounds provide insights into the likely behavior of 3-butylcyclopentene. For instance, the pyrolysis of corrugated and waxed cardboard has been shown to produce 1-butylcyclopentene (B3369654) as one of the many products, indicating the stability of this structure under certain high-temperature conditions. uidaho.edu

The thermal decomposition of butylcyclopentane, the saturated analog of 3-butylcyclopentene, occurs at temperatures between 200–250°C, yielding alkenes and lighter hydrocarbons. The decomposition of substituted cyclopentadienes has also been investigated, with some studies noting decomposition at room temperature over extended periods or at elevated temperatures. acs.orgnih.gov The thermal decomposition of amine oxides derived from menthylamine, which has a similar alkyl-substituted ring structure, proceeds via a cis elimination pathway. researchgate.net These findings suggest that the thermal decomposition of 3-butylcyclopentene would likely proceed through radical chain reactions or concerted elimination pathways, leading to a complex mixture of smaller hydrocarbons. The presence of the double bond and the butyl group will both play a role in directing the fragmentation patterns.

Derivatization Reactions for Functionalization

Derivatization reactions are essential for modifying the structure of 3-butylcyclopentene to introduce new functional groups, thereby altering its chemical and physical properties.

Hydrolysis of Ester-functionalized Derivatives

Ester-functionalized derivatives of cyclopentenes are valuable intermediates in organic synthesis. The hydrolysis of these esters, either under acidic or basic conditions, is a fundamental reaction to yield carboxylic acids or their corresponding salts. libretexts.orglibretexts.orgsavemyexams.com

Acid-catalyzed hydrolysis of an ester is a reversible reaction that yields a carboxylic acid and an alcohol. libretexts.orglibretexts.org In contrast, base-catalyzed hydrolysis, also known as saponification, is an irreversible process that produces a carboxylate salt and an alcohol. libretexts.orglibretexts.orgsavemyexams.com The reaction conditions for hydrolysis depend on the specific ester, with acyl halides and anhydrides hydrolyzing readily at room temperature, while esters and amides typically require a catalyst and heat. pressbooks.pub

The synthesis of ester-functionalized cyclooctenes, which are larger ring analogs of cyclopentenes, has been reported, and these compounds are of interest as monomers for polymerization. researchgate.net Similarly, the conjugate addition of lithium amides to tert-butyl (+/-)-3-methylcyclopentene-1-carboxylate demonstrates the synthesis and reactivity of ester-functionalized cyclopentenes. researchgate.net These examples underscore the utility of ester derivatives of cyclic olefins and the importance of hydrolysis as a key transformation reaction.

Skeletal Reorganizations and Rearrangements of Cyclopentene, 3-butyl- and Its Derivatives

Skeletal reorganizations and rearrangements of cyclopentene frameworks are fundamental processes in organic chemistry, often driven by the pursuit of greater thermodynamic stability or dictated by specific reaction conditions. While research focusing explicitly on the skeletal rearrangements of 3-butylcyclopentene as the starting material is not extensively documented in dedicated studies, its reactivity can be inferred from the well-established behavior of related cyclopentene derivatives and the general principles of carbocation chemistry and pericyclic reactions. The presence of the butyl group can influence the migratory aptitude of adjacent atoms and the stability of potential intermediates, thereby directing the course of such rearrangements.

One of the most pertinent and thoroughly investigated rearrangements leading to the formation of substituted cyclopentenes, including potentially 3-butylcyclopentene, is the vinylcyclopropane-cyclopentene rearrangement. This thermally induced or metal-catalyzed Current time information in Bangalore, IN.wikipedia.org sigmatropic shift involves the ring expansion of a vinyl-substituted cyclopropane (B1198618) to a cyclopentene. The mechanism can proceed through either a concerted pericyclic pathway, governed by orbital symmetry rules, or a stepwise process involving a diradical intermediate. The specific pathway is highly dependent on the substitution pattern of the vinylcyclopropane (B126155) precursor. For instance, the thermal pyrolysis of a suitably substituted butyl-vinylcyclopropane would be expected to yield 3-butylcyclopentene. Computational studies on the parent vinylcyclopropane-cyclopentene rearrangement have provided deep insights into the dynamics and stereochemistry of this transformation, indicating that the reaction is under dynamical control and can lead to a mixture of stereoisomers. researchgate.net

Acid-catalyzed rearrangements represent another significant class of skeletal reorganizations applicable to 3-butylcyclopentene. Protonation of the double bond in 3-butylcyclopentene would generate a secondary carbocation at C-2. This carbocation can undergo a series of transformations, including hydride shifts and Wagner-Meerwein rearrangements, to form more stable carbocationic intermediates. For example, a 1,2-hydride shift would relocate the positive charge to C-1. More complex skeletal reorganizations could be envisaged, potentially leading to ring contraction to form a substituted cyclobutane (B1203170) or ring expansion if a suitable migrating group is present on an adjacent exocyclic carbon, though such transformations are generally less common for simple alkylcyclopentenes under standard acidic conditions. The ultimate products of acid-catalyzed reactions are typically a mixture of isomeric alkenes formed by deprotonation from different positions.

Investigations into related systems, such as the acid-catalyzed rearrangements of bicyclo[3.2.0]heptenyl systems, demonstrate the complexity of carbocation-mediated transformations in five-membered rings. In these strained systems, Wagner-Meerwein rearrangements are common, leading to the formation of more stable bicyclo[2.2.1]heptene frameworks. dss.go.th While 3-butylcyclopentene is a monocyclic system, the principles of carbocation stability and migratory aptitude remain the same.

Photochemical rearrangements offer another avenue for skeletal reorganization. Upon irradiation, the π-system of 3-butylcyclopentene can be excited, leading to the formation of diradical species or zwitterions that can undergo rearrangements not accessible under thermal conditions. For example, [2+2] photochemical cycloadditions are a known reaction class for alkenes. chemistry-chemists.com

The following table summarizes potential rearrangement reactions and the types of products that could be expected from 3-butylcyclopentene or its precursors, based on established reactivity patterns of analogous compounds.

| Precursor/Reactant | Reaction Type | Conditions | Probable Rearranged Product(s) | Mechanistic Pathway |

| 1-Butyl-2-vinylcyclopropane | Thermal Rearrangement | High Temperature | 3-Butylcyclopentene | Pericyclic ( Current time information in Bangalore, IN.wikipedia.org sigmatropic shift) or Diradical |

| 3-Butylcyclopentene | Acid-Catalyzed Isomerization | Protic or Lewis Acid | 1-Butylcyclopentene, 4-Butylcyclopentene | Carbocation intermediates, Hydride shifts |

| Substituted Alkenyl Cyclobutanes | Ring Expansion | Electrophilic Attack | Substituted Cyclopentenes | Carbocation-mediated rearrangement |

It is important to note that the specific outcomes of these rearrangements would be highly dependent on the precise reaction conditions, including temperature, catalyst, and solvent, as well as the stereochemistry of the starting material. Detailed mechanistic studies, often employing isotopic labeling and computational analysis, are crucial for elucidating the complex pathways involved in these skeletal reorganizations. researchgate.net

Theoretical and Computational Investigations

Molecular Structure and Conformational Analysis

The cyclopentene (B43876) ring is not planar but exists in a puckered conformation to relieve ring strain. The primary mode of this puckering is a dynamic motion that interconverts between different envelope and twist forms. The presence of a substituent, such as a butyl group at the C3 position (the homoallylic position), significantly influences this conformational landscape.

Ring-Puckering Motion

The cyclopentene ring undergoes a characteristic ring-puckering motion, which can be described by a potential energy surface. For unsubstituted cyclopentene, this motion involves the out-of-plane displacement of the carbon atoms, leading to a continuous interconversion between equivalent puckered conformations. The barrier to this inversion is relatively low. In 3-butylcyclopentene, the puckering motion is still a key dynamic feature, but the symmetry of the potential energy surface is broken by the butyl substituent.

The puckering can be described by a puckering coordinate, and the potential energy function is typically one-dimensional. The energy profile of this motion for an analogous 3-substituted cyclopentene would show two non-equivalent energy minima, corresponding to the axial and equatorial placement of the butyl group.

Table 1: Hypothetical Ring-Puckering Parameters for 3-Butylcyclopentene based on Analogous Systems

| Parameter | Estimated Value | Description |

| Puckering Amplitude (q) | ~0.4 Å | The maximum out-of-plane displacement of the ring atoms. |

| Barrier to Inversion | 2-5 kcal/mol | The energy required to flatten the ring during the interconversion of puckered forms. |

| Dihedral Angle (C2-C3-C4-C5) | 20-30° | A measure of the degree of puckering in the ground state conformation. |

Note: These values are estimations based on computational studies of other alkyl-substituted cyclopentenes and are for illustrative purposes.

Influence of Substituents on Conformation

The butyl group at the C3 position can adopt either an axial or an equatorial position relative to the average plane of the ring. Computational studies on similar 3-alkylcyclopentenes consistently show that the equatorial conformation is energetically favored over the axial one. This preference is primarily due to steric hindrance. In the axial position, the butyl group would experience significant 1,3-diaxial interactions with the hydrogen atoms on the same side of the ring, leading to steric strain and a higher energy state.

Table 2: Estimated Relative Energies of 3-Butylcyclopentene Conformers

| Conformer | Relative Energy (kcal/mol) | Reason for Relative Stability |

| Equatorial-Butyl | 0.0 (Reference) | Minimized steric interactions. |

| Axial-Butyl | 1.5 - 3.0 | Increased 1,3-diaxial steric strain. |

Note: These energy differences are illustrative and based on trends observed in computational studies of other 3-alkylcyclopentenes.

Electronic Structure and Spectroscopic Property Prediction

Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for predicting the electronic structure and various spectroscopic properties of molecules like 3-butylcyclopentene.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key components of the electronic structure. For 3-butylcyclopentene, the HOMO is expected to be the π-orbital of the carbon-carbon double bond, which is characteristic of alkenes. The LUMO would be the corresponding π*-antibonding orbital. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and its electronic transition energies.

Computational methods can also predict spectroscopic data, such as vibrational frequencies (infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. These predictions are invaluable for identifying and characterizing the molecule. For instance, the calculated vibrational frequencies would correspond to specific bond stretches and bends, such as the C=C stretch, C-H stretches of the alkyl chain and the ring, and the ring-puckering mode itself.

Table 3: Predicted Spectroscopic Data for 3-Butylcyclopentene (Illustrative)

| Spectroscopic Data | Predicted Value/Region | Associated Molecular Feature |

| IR Spectroscopy | ||

| C=C Stretch | ~1650 cm⁻¹ | Alkene double bond |

| C-H Stretch (sp²) | ~3040 cm⁻¹ | Vinylic C-H bonds |

| C-H Stretch (sp³) | 2850-2960 cm⁻¹ | Butyl group and saturated ring C-H bonds |

| ¹H NMR | ||

| Vinylic Protons | 5.5 - 6.0 ppm | Protons on the C=C double bond |

| Allylic Protons | 2.0 - 2.5 ppm | Protons on carbons adjacent to the C=C bond |

| Butyl Group Protons | 0.9 - 1.6 ppm | Protons of the n-butyl chain |

| ¹³C NMR | ||

| Vinylic Carbons | 120 - 140 ppm | Carbons of the C=C double bond |

| Allylic Carbon | ~35-45 ppm | Carbon at the C3 position |

| Butyl Group Carbons | 14 - 40 ppm | Carbons of the n-butyl chain |

Note: These are typical chemical shift and frequency ranges and would be calculated with greater precision in a specific computational study.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry provides a powerful lens through which to study the mechanisms of chemical reactions involving 3-butylcyclopentene. By mapping the potential energy surface of a reaction, it is possible to identify transition states, intermediates, and the energetic barriers that govern the reaction rate and outcome.

Transition State Analysis

For any reaction involving 3-butylcyclopentene, such as addition to the double bond or abstraction of an allylic hydrogen, a transition state structure represents the highest energy point along the reaction coordinate. Computational methods can be used to locate and characterize these transition states.

A key aspect of transition state analysis is vibrational frequency calculation. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate that transforms reactants into products. The geometry of the transition state reveals the nature of bond breaking and bond formation at the peak of the reaction barrier. For example, in an electrophilic addition to the double bond, the transition state would show the partial formation of a new bond between the electrophile and one of the vinylic carbons and the partial breaking of the C=C π-bond.

Energetic Profiles of Reaction Pathways

By calculating the energies of the reactants, intermediates, transition states, and products, a complete energetic profile of a reaction pathway can be constructed. This profile provides crucial information about the thermodynamics (relative energies of reactants and products) and kinetics (activation energies) of the reaction.

For instance, in a free-radical allylic bromination of 3-butylcyclopentene, computational chemistry could be used to compare the energetic profiles for the abstraction of different allylic hydrogens. This would help in predicting the regioselectivity of the reaction. The pathway with the lowest activation energy would be the most favorable kinetically.

Table 4: Hypothetical Energetic Profile for a Reaction of 3-Butylcyclopentene (e.g., Electrophilic Addition)

| Species | Relative Energy (kcal/mol) | Description |

| Reactants (3-Butylcyclopentene + E⁺) | 0 | Starting materials |

| Transition State 1 (TS1) | +15 to +25 | Energy barrier for the formation of the carbocation intermediate |

| Carbocation Intermediate | +5 to +10 | A high-energy intermediate |

| Transition State 2 (TS2) | +7 to +12 | Energy barrier for the nucleophilic attack on the carbocation |

| Products | -10 to -30 | Final products of the addition reaction |

Note: These values are purely illustrative to demonstrate the concept of an energetic profile for a hypothetical reaction.

Kinetic Modeling and Rate Constant Determination

Kinetic modeling is essential for understanding and predicting the behavior of chemical reactions involving 3-butylcyclopentene. This involves the determination of rate constants, which quantify the speed of a reaction.

For reactions involving 3-butylcyclopentene, such as hydrogenation or oxidation, kinetic models can be developed based on experimental data. In many cases, complex reactions can be simplified. For instance, if one reactant is in large excess, the reaction can be treated using pseudo-first-order kinetics. buffalo.edu This approach allows for the determination of an observed rate constant (k_obs). By measuring k_obs at various concentrations of the excess reactant, the second-order rate constant can be determined from the slope of a plot of k_obs versus concentration. buffalo.edu

The rate of a reaction is influenced by the structure of the reactants. In reactions involving substituted cyclopentenes, the nature and position of the substituent group, such as the butyl group in 3-butylcyclopentene, can significantly affect the reaction rate and selectivity. For example, in conjugate addition reactions, a substituent at the 3-position can direct the incoming nucleophile to a specific face of the cyclopentene ring. researchgate.net

The Arrhenius equation is a fundamental concept in kinetic modeling, relating the rate constant (k) to temperature (T), the pre-exponential factor (A), and the activation energy (Ea):

k = A * exp(-Ea / (R * T))

Where R is the universal gas constant. The pre-exponential factor reflects the frequency of collisions with the correct orientation, while the activation energy represents the minimum energy required for a reaction to occur. These parameters can be determined experimentally by measuring the rate constant at different temperatures.

While specific kinetic data for many reactions of 3-butylcyclopentene are not extensively documented in readily available literature, the principles of kinetic modeling provide a framework for their investigation. For example, the hydrogenation of butylcyclopentene to butylcyclopentane (B43849) over a palladium-on-carbon catalyst is a known reaction where kinetic modeling could be applied to optimize reaction conditions.

Table 1: Key Concepts in Kinetic Modeling

| Concept | Description |

| Rate Constant (k) | A proportionality constant that relates the rate of a reaction to the concentrations of the reactants. |

| Reaction Order | The relationship between the concentrations of species and the rate of a reaction. |

| Pseudo-First-Order Kinetics | A simplification used when the concentration of one reactant is much greater than the others, making the reaction appear to be first order. buffalo.edu |

| Activation Energy (Ea) | The minimum amount of energy required for reactants to transform into products. |

| Pre-exponential Factor (A) | A constant in the Arrhenius equation that represents the frequency of correctly oriented collisions between reactants. |

Quantum-Chemical Calculations (e.g., DFT, Ab Initio, PM3)

Quantum-chemical calculations are a cornerstone of modern chemical research, enabling the detailed study of molecular structures, energies, and properties. These methods solve the Schrödinger equation (or approximations of it) for a given molecule. For 3-butylcyclopentene, these calculations can provide valuable information that is often difficult or impossible to obtain through experimental means alone.

Density Functional Theory (DFT) has become a particularly popular method due to its balance of accuracy and computational cost. DFT calculations can be used to determine the optimized geometry of 3-butylcyclopentene, including bond lengths, bond angles, and dihedral angles. ias.ac.in These calculations have been successfully applied to a wide range of organic molecules, including those with cyclic and unsaturated components. ias.ac.inarxiv.org For instance, DFT has been used to study the structures and energies of various substituted cyclopentadiene (B3395910) derivatives. bath.ac.uk

Ab initio methods , which are based on first principles without the use of empirical parameters, offer a hierarchy of accuracy. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate results, though often at a higher computational expense than DFT. wikipedia.org Ab initio calculations have been employed to investigate the formation of aromatic rings from cyclic C5 structures, a process relevant to the chemistry of cyclopentene derivatives under certain conditions. osti.gov

Semi-empirical methods , such as PM3, use parameters derived from experimental data to simplify the calculations. While generally less accurate than DFT or ab initio methods, they are much faster and can be applied to larger molecular systems.

Applications to 3-Butylcyclopentene:

Structural Properties: Quantum-chemical calculations can predict the most stable conformation of 3-butylcyclopentene, considering the puckering of the cyclopentene ring and the rotational isomers of the butyl group.

Reaction Mechanisms: These methods can be used to map out the potential energy surface of a reaction, identifying transition states and intermediates. This is crucial for understanding reaction pathways, such as in the thermal rearrangement of vinylcyclopropane (B126155) to cyclopentene, a reaction type that has been studied for related systems. acs.org

Spectroscopic Properties: Calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra to aid in the assignment of spectral features. Similarly, calculated NMR chemical shifts can assist in the interpretation of experimental NMR data.

Electronic Properties: The distribution of electrons within the molecule, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), can be calculated. ias.ac.in The energy gap between the HOMO and LUMO provides insights into the molecule's reactivity and electronic transitions.

Table 2: Comparison of Quantum-Chemical Methods

| Method | Description | Advantages | Limitations |

| DFT (Density Functional Theory) | Uses the electron density to calculate the energy of a system. ias.ac.in | Good balance of accuracy and computational cost. ias.ac.in | The accuracy depends on the choice of the functional. |

| Ab Initio | Based on first principles, solving the Schrödinger equation without empirical parameters. wikipedia.orgosti.gov | Can achieve very high accuracy. wikipedia.org | Computationally expensive, especially for large molecules. |

| PM3 (Parametric Method 3) | A semi-empirical method that uses parameters derived from experimental data. | Computationally very fast, suitable for large systems. | Generally less accurate than DFT or ab initio methods. |

Force Field Development for Reactive Systems (e.g., ReaxFF)

Standard molecular mechanics force fields are generally not capable of describing the formation and breaking of chemical bonds, which is a fundamental aspect of chemical reactions. To overcome this limitation, reactive force fields have been developed. ReaxFF is a prominent example of a reactive force field that can simulate chemical reactions at the atomic level. psu.edursc.org

ReaxFF uses a bond-order formalism to smoothly describe the transition from non-bonded to bonded interactions, allowing for the simulation of chemical reactions. rsc.org The parameters for the force field are derived from quantum-chemical calculations, typically DFT, for a wide range of molecular structures and reaction pathways. scm.comnih.gov This training set includes data on bond dissociations, angle bending, and reaction energies. scm.com

Development of a ReaxFF for 3-Butylcyclopentene:

Define the System: The system would include carbon and hydrogen atoms to describe 3-butylcyclopentene and any other elements involved in the reactions of interest (e.g., oxygen for oxidation, metals for catalysis).

Generate a Training Set: A comprehensive training set would be created using DFT calculations. This would include:

Bond dissociation curves for C-C, C=C, and C-H bonds in 3-butylcyclopentene and related fragments.

Angle bending potentials for various angles within the molecule.

Torsional energy profiles for the rotation around C-C bonds.

Reaction energies and activation barriers for key reactions, such as hydrogen abstraction, addition to the double bond, and ring-opening reactions.

Parameter Optimization: The ReaxFF parameters would then be optimized to reproduce the DFT data in the training set as accurately as possible.

Validation: The resulting force field would be validated by comparing its predictions for properties and reactions not included in the training set with either experimental data or higher-level quantum-chemical calculations.

Once developed, a ReaxFF for 3-butylcyclopentene could be used in reactive molecular dynamics (MD) simulations to study a variety of complex chemical processes, such as pyrolysis, combustion, or catalytic reactions, on time and length scales that are inaccessible to quantum-chemical methods.

Table 3: Components of a ReaxFF Force Field

| Component | Description |

| Bond Order | A continuous function of interatomic distance that determines the strength of a chemical bond. rsc.org |

| Bond Energy | The energy associated with the formation of a chemical bond, dependent on the bond order. |

| Valence Angle Energy | The energy required to bend the angle between three bonded atoms. |

| Torsion Angle Energy | The energy associated with the rotation around a chemical bond. |

| Non-bonded Interactions | van der Waals and Coulomb interactions between atoms that are not directly bonded. rsc.org |

Intermolecular and Intramolecular Interactions

The physical and chemical properties of 3-butylcyclopentene are influenced by both intermolecular and intramolecular interactions.

Intermolecular Interactions:

These are the forces between neighboring molecules. For a non-polar hydrocarbon like 3-butylcyclopentene, the primary intermolecular forces are London dispersion forces. These are weak, transient attractions that arise from temporary fluctuations in electron density. The strength of these forces generally increases with the size and surface area of the molecule. The butyl group in 3-butylcyclopentene increases its molecular weight and surface area compared to cyclopentene, leading to stronger dispersion forces and, consequently, a higher boiling point.

In the solid state, the way 3-butylcyclopentene molecules pack together in a crystal lattice is determined by the optimization of these weak intermolecular interactions. In some cases, weak C-H···π interactions, where a hydrogen atom is attracted to the electron cloud of the double bond, might also play a role in the solid-state packing.

Intramolecular Interactions:

These are interactions between different parts of the same molecule. In 3-butylcyclopentene, these interactions influence its conformation.

Steric Hindrance: The butyl group is a bulky substituent, and its presence creates steric hindrance with the cyclopentene ring and with other substituents if present. This steric repulsion influences the preferred conformation of the butyl chain and the puckering of the cyclopentene ring to minimize these unfavorable interactions.

Torsional Strain: Rotation around the C-C single bonds in the butyl group and the cyclopentene ring is associated with torsional strain. The molecule will adopt a conformation that minimizes this strain.

Ring Strain: The cyclopentene ring has some inherent ring strain due to the deviation of its bond angles from the ideal sp2 and sp3 geometries.

The interplay of these intramolecular interactions determines the three-dimensional shape of the 3-butylcyclopentene molecule. Computational methods, such as DFT and molecular mechanics, can be used to calculate the energies of different conformations and identify the most stable structure. For example, studies on related substituted cyclopentadienyl (B1206354) systems have shown how bulky substituents like tert-butyl groups influence the molecular geometry. iucr.orgtu-darmstadt.de

Table 4: Types of Molecular Interactions in 3-Butylcyclopentene

| Interaction Type | Description |

| London Dispersion Forces | Weak intermolecular forces arising from temporary dipoles in molecules. |

| Steric Hindrance | Repulsive interactions that occur when atoms are forced closer together than their van der Waals radii allow. |

| Torsional Strain | The increase in potential energy of a molecule due to repulsion between electrons in bonds that are not directly attached to the same atom. |

| Ring Strain | The instability of a cyclic molecule due to non-ideal bond angles. |

Advanced Analytical Methodologies in Research

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy in Polymer Analysis (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic compounds. While detailed experimental spectra for 3-butylcyclopentene are not widely published in public-access databases, the expected chemical shifts for both proton (¹H) and carbon-13 (¹³C) NMR can be predicted based on established principles and data from analogous structures. msu.educhemistrysteps.com

¹H NMR Spectroscopy: The proton NMR spectrum of 3-butylcyclopentene would exhibit distinct signals corresponding to the different types of protons in the molecule. The olefinic protons on the double bond are expected to resonate in the downfield region, typically between 5.5 and 6.0 ppm. The allylic protons and the methine proton to which the butyl group is attached would appear in the midfield region, while the protons of the butyl group and the remaining methylene (B1212753) protons on the cyclopentene (B43876) ring would be found in the upfield region.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon atoms of the double bond would have the largest chemical shifts. The remaining carbon atoms of the cyclopentene ring and the butyl side chain would resonate at higher field strengths. A reference to the commercially available ¹³C NMR spectrum indicates its existence, confirming its use in the characterization of this compound. nih.gov

A hypothetical data table for the predicted NMR chemical shifts is presented below.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Olefinic C-H | 5.5 - 6.0 | 130 - 140 |

| Allylic C-H | 2.0 - 2.5 | 30 - 40 |

| Methine C-H (with butyl group) | 1.8 - 2.2 | 40 - 50 |

| Cyclopentene CH₂ | 1.5 - 2.0 | 25 - 35 |

| Butyl CH₂ | 1.2 - 1.5 | 20 - 35 |

| Butyl CH₃ | 0.8 - 1.0 | 10 - 15 |

These are predicted ranges and actual experimental values may vary.

X-ray Crystallography for Structural Elucidation

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For a molecule like 3-butylcyclopentene, which is a liquid at room temperature, this technique would require crystallization at low temperatures or the formation of a suitable crystalline derivative. While no specific crystal structure of 3-butylcyclopentene is publicly available, studies on related cyclopentene derivatives reveal that the five-membered ring typically adopts a non-planar, envelope or twisted conformation to minimize ring strain. nih.govpsu.eduresearchgate.net This fundamental structural information is crucial for understanding the molecule's reactivity and interactions.

Gas-Phase Electron Diffraction for Molecular Structure

Gas-phase electron diffraction (GED) is a technique used to determine the structure of molecules in the gaseous state, free from intermolecular interactions that are present in the solid or liquid states. wikipedia.org This method provides precise measurements of bond lengths, bond angles, and torsional angles. Although a specific GED study on 3-butylcyclopentene has not been reported, research on cyclopentene and its derivatives shows that this technique can accurately define the puckering of the five-membered ring. caltech.edu For 3-butylcyclopentene, GED could provide definitive information on the conformation of the butyl group relative to the cyclopentene ring.

Time-Resolved Rotational Coherence Spectroscopy

Time-resolved rotational coherence spectroscopy (RCS) is a high-resolution spectroscopic technique that provides information about the rotational constants of molecules in the gas phase. wikipedia.orgiac.esubbcluj.ro From these constants, the moments of inertia and, consequently, the molecular geometry can be determined with high accuracy. This technique is particularly valuable for non-polar molecules where traditional microwave spectroscopy cannot be applied. While no RCS studies have been performed on 3-butylcyclopentene, its application to other cyclic and flexible molecules demonstrates its potential for elucidating the detailed gas-phase structure of this compound.

Photoelectron and Electron Momentum Spectroscopy

Photoelectron spectroscopy (PES) measures the ionization energies of molecules, providing insight into their electronic structure and molecular orbital energies. khanacademy.orgyoutube.com Electron momentum spectroscopy (EMS), a related technique, provides information about the momentum distribution of electrons in their orbitals. Studies on cyclopentene have utilized these methods to characterize its valence electronic structure. libretexts.orgucl.ac.ukresearchgate.net For 3-butylcyclopentene, PES and EMS could be used to understand how the butyl substituent perturbs the electronic structure of the cyclopentene ring.

Chromatographic and Separation Science

Chromatographic techniques are essential for the separation and purification of 3-butylcyclopentene from reaction mixtures and for the analysis of its purity.

Gas chromatography (GC) is a primary method for the analysis of volatile compounds like 3-butylcyclopentene. In a study identifying volatile organic compounds in pork fat, 3-butylcyclopentene was detected using GC coupled with mass spectrometry (GC-MS). oup.com The retention time in GC provides a measure of the compound's identity, while the mass spectrum gives its molecular weight and fragmentation pattern, confirming the structure. The Kovats retention index, a standardized measure of retention in GC, has been reported for 3-butylcyclopentene on various stationary phases. nih.gov

High-performance liquid chromatography (HPLC) is another powerful separation technique that can be used for the analysis and purification of 3-butylcyclopentene and its isomers. sielc.comnih.govmtc-usa.com While specific HPLC methods for 3-butylcyclopentene are not detailed in the literature, methods for separating isomers of similar compounds are well-established and could be adapted for this purpose. researchgate.net For instance, reversed-phase HPLC with a suitable non-polar stationary phase could be employed.

The following table summarizes the reported Kovats retention indices for 3-butylcyclopentene. nih.gov

| Stationary Phase Type | Reported Kovats Retention Indices |

| Semi-standard non-polar | 910, 914, 916, 910.5, 914.3, 939, 944, 911 |

| Standard polar | 1023, 1027, 1028, 1032, 1035, 1036, 1039, 1042, 1043, 1046, 1049, 1022.9, 1027.5, 1031.6, 1035.7, 1039.1, 1042.6, 1028.1, 1036.6, 1042.4 |

Gel Permeation Chromatography (GPC) for Polymer Characterization

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable technique for characterizing polymers. numberanalytics.com It is a type of liquid chromatography that separates polymer molecules based on their size, or more accurately, their hydrodynamic volume in solution. numberanalytics.comresearchgate.net This separation allows for the determination of the molecular weight distribution, a fundamental characteristic that dictates many of the polymer's physical properties, including its strength, melt flow, and toughness. hpst.cz The key parameters obtained from GPC analysis are the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI), which is the ratio of Mw to Mn and indicates the breadth of the molecular weight distribution.

In the context of polymers derived from butylcyclopentene monomers, GPC is a critical tool. For instance, research on ring-opened copolymers produced from butylcyclopentene-based monomers has utilized GPC to determine their molecular weight. google.com Findings from this research indicate a molecular weight (Mr) range for these polymers between 8,000 and 100,000 g/mol , with a more preferred range of 10,000 to 80,000 g/mol . google.com Similarly, GPC (referred to as size-exclusion chromatography) has been used to analyze complex oligomers synthesized through Diels-Alder reactions involving related cyclic monomers, revealing number-average molecular weights (Mn) of approximately 14,000 g/mol . vt.edu

| Polymer Type | Analytical Method | Parameter | Reported Value (g/mol) | Source |

|---|---|---|---|---|

| Ring-Opened (Co)polymer of Butylcyclopentene-based Monomer | GPC | Molecular Weight (Mr) | 8,000 - 100,000 | google.com |

| Perfluoroarylated Diels-Alder Oligomer | Size-Exclusion Chromatography | Number-Average Molecular Weight (Mn) | ~14,000 | vt.edu |

Gas Chromatography (GC) for Reaction Monitoring and Product Analysis

Gas Chromatography (GC) is a powerful analytical technique used for separating and analyzing volatile and semi-volatile compounds. mdpi.com When coupled with a Mass Spectrometer (GC-MS), it becomes the gold standard for identifying chemical compounds, even in complex mixtures. hidenanalytical.com In chemical synthesis, GC is frequently used to monitor the progress of a reaction by tracking the disappearance of reactants and the appearance of products in real-time. hidenanalytical.comchromatographytoday.com It is also essential for assessing the purity of final products and identifying any byproducts.

The analysis of 3-butylcyclopentene has been demonstrated in studies where it was identified as a volatile organic compound (VOC) using GC-MS. mdpi.com In one such study, researchers developed a detailed analytical method for detecting various compounds in samples. mdpi.com The GC oven was programmed with a specific temperature gradient to ensure the effective separation of the analytes. mdpi.com This demonstrates the utility of GC in the qualitative and quantitative analysis of 3-butylcyclopentene.

| Parameter | Condition | Source |

|---|---|---|

| Carrier Gas | Helium | mdpi.com |

| Flow Rate | 1.2 mL min⁻¹ | mdpi.com |

| Initial Oven Temperature | 40 °C (hold for 2 min) | mdpi.com |

| Temperature Ramp 1 | Increase by 5 °C min⁻¹ to 250 °C | mdpi.com |

| Temperature Ramp 2 | Increase by 15 °C min⁻¹ to 300 °C (hold for 5 min) | mdpi.com |

| Total Run Time | 52.33 min | mdpi.com |

Thermal Analysis of Polymeric Derivatives (e.g., DSC)

Thermal analysis techniques are crucial for understanding the physical properties and behavior of polymers under the influence of temperature. eag.com Differential Scanning Calorimetry (DSC) is one of the most widely used methods in this field. hu-berlin.deresearchgate.net DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. hu-berlin.de This measurement provides vital information about thermal transitions within the polymer. eag.com

Key events that can be studied with DSC include the glass transition temperature (Tg), which marks the transition from a rigid, glassy state to a more flexible, rubbery state. hu-berlin.de Other important transitions are the melting temperature (Tm) and crystallization temperature (Tc) for semi-crystalline polymers. hu-berlin.deresearchgate.net These thermal properties are directly related to a polymer's processability and its performance limits in various applications. eag.com For polymeric derivatives of 3-butylcyclopentene, DSC analysis would be a standard procedure to determine their thermal characteristics. While specific DSC data for poly(3-butylcyclopentene) is not detailed in the provided search results, other thermal analysis methods like Thermogravimetric Analysis (TGA) have been applied to related complex polymers. For example, a highly fluorinated polyphenylene was shown to be thermally stable, with decomposition beginning above 300 °C. vt.edu

| Thermal Property | Description | Source |

|---|---|---|

| Glass Transition Temperature (Tg) | Temperature at which an amorphous polymer changes from a hard, glassy state to a soft, rubbery state. | hu-berlin.deresearchgate.net |

| Melting Temperature (Tm) | Temperature at which a crystalline or semi-crystalline polymer transitions from a solid to a liquid state. Appears as an endothermic peak. | hu-berlin.de |

| Crystallization Temperature (Tc) | Temperature at which a polymer crystallizes upon cooling from the molten state. Appears as an exothermic peak. | tainstruments.com |

| Heat of Fusion/Crystallization | The amount of energy absorbed during melting or released during crystallization, calculated from the area of the respective peak. | hu-berlin.de |

Applications in Materials Science and Polymer Chemistry

Synthesis of Novel Polymeric Materials

The polymerization of 3-butylcyclopentene via ROMP yields high-molecular-weight polymers where the double bond is preserved in the backbone, allowing for further modifications, and the butyl group is presented as a pendant side chain.

Polymerization Characteristics of 3-Butylcyclopentene

| Characteristic | Description | Primary Catalyst Type | Key Reference |

|---|---|---|---|

| Polymerization Method | Ring-Opening Metathesis Polymerization (ROMP) | Ruthenium-based (e.g., Grubbs Catalyst) | rsc.org |

| Resulting Polymer | Poly(3-butylcyclopentene) / A substituted polypentenamer | - | - |

| Key Structural Feature | Polymer backbone with repeating alkene double bonds and pendant butyl groups. | - | rsc.org |

| Recyclability | Chemically recyclable via Ring-Closing Metathesis Depolymerization (RCMD). | Ruthenium-based (e.g., Grubbs Catalyst) | rsc.org |

Functional Polyolefins

The polymerization of 3-butylcyclopentene is a direct route to producing functional polyolefins. The resulting polymer, poly(3-butylcyclopentene), can be considered a specialty polyolefin where the butyl groups are precisely placed along the chain. These alkyl side groups act as built-in functionalities that modify the physical properties of the material, such as its solubility, crystallinity, and thermal characteristics, without altering the hydrocarbon nature of the polymer backbone. This approach is a key strategy in designing structurally well-defined functional polyolefins. sid.ir

Elastomers and Rubbers (e.g., Polypentenamers)

Polypentenamers, the polymers resulting from the ROMP of cyclopentene (B43876), are known for their elastomeric properties. The introduction of a 3-butyl substituent on the cyclopentene ring influences the properties of the resulting elastomer. The butyl side chains can disrupt chain packing, lowering the glass transition temperature (Tg) and potentially enhancing the flexibility and elastic properties of the material. This makes 3-butylcyclopentene a candidate for creating custom-tuned elastomers and rubbers with specific performance characteristics for advanced applications. pressbooks.pubresearchgate.net Natural rubber itself is a polymer of isoprene, a butadiene monomer, and its properties are defined by its specific chemical structure. pressbooks.pub The synthesis of polymers from monomers like 3-butylcyclopentene allows for the creation of synthetic rubbers with tailored properties. researchgate.net

Molecular Brushes and Complex Macromolecular Architectures

The ROMP of 3-butylcyclopentene produces a polymer with a regular arrangement of butyl side chains along a linear backbone. This structure is a fundamental example of a "molecular brush" or "comb" polymer, a type of complex macromolecular architecture. The density and length of the side chains (in this case, butyl groups) are perfectly controlled by the monomer structure. Such well-defined architectures are of significant interest in materials science as they influence the solution and solid-state properties of the polymer, affecting everything from its viscosity to its self-assembly behavior. The synthesis of polymers with pendant cyclopentadiene (B3395910) groups, which can be further reacted, is a known method for creating complex polymer structures. google.com

Precision Short-Chain Branched Polyethylene (B3416737) Precursors

A significant application of poly(3-butylcyclopentene) is its use as a precursor to create precision short-chain branched polyethylene. Following the ROMP of 3-butylcyclopentene, the resulting polymer has a backbone containing one double bond for every five carbon atoms. Through a subsequent hydrogenation reaction, these double bonds in the polymer backbone can be saturated. This process converts the unsaturated polypentenamer into a fully saturated hydrocarbon chain that is structurally equivalent to polyethylene with a butyl branch precisely located at every fifth carbon atom. This method provides an elegant and precise way to control the architecture of branched polyethylene, which is otherwise difficult to achieve with conventional olefin polymerization, thereby allowing for the fine-tuning of material properties.

Strategies for Polymer Recycling and Depolymerization

The development of chemically recyclable polymers is a critical goal in creating a circular economy for plastics. Polymers derived from 3-butylcyclopentene are prime candidates for such applications due to the nature of their synthesis. rsc.org

Ring-Closing Metathesis Depolymerization

Polymers synthesized via ROMP from low-strain cyclic olefins, such as 3-butylcyclopentene, can be chemically recycled back to their constituent monomers through a process called Ring-Closing Metathesis Depolymerization (RCMD). rsc.orgrsc.org This reaction is essentially the reverse of ROMP. By applying a metathesis catalyst, often the same type used for polymerization, and shifting the reaction equilibrium (for example, by increasing the temperature), the polymer chain can be selectively broken down to reform the original monomer, 3-butylcyclopentene. rsc.orgresearchgate.net This process allows for the recovery of the pure monomer, which can then be re-polymerized to produce virgin-quality polymer, creating a closed-loop recycling system. rsc.orgnih.gov This approach represents a powerful strategy for the chemical recycling of novel polyolefin materials. rsc.org

Physical and Chemical Properties of Cyclopentene, 3-butyl-

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C9H16 | nih.gov |

| Molecular Weight | 124.22 g/mol | nih.gov |

| CAS Number | 22531-00-6 | chemeo.com |

| Boiling Point | 173-175°C | ontosight.ai |

| Density | 0.846 g/cm³ at 20°C | ontosight.ai |

| IUPAC Name | 3-butylcyclopent-1-ene | nih.gov |

| Water Solubility | Insoluble | ontosight.ai |

| LogP (Octanol/Water Partition Coefficient) | 3.143 (Crippen Calculated) | chemeo.com |

Cyclopentene Derivatives as Building Blocks for Advanced Materials

Cyclopentene and its derivatives are valuable monomers in polymer chemistry, serving as foundational components for a variety of advanced materials. The presence of the reactive double bond within the strained five-membered ring allows for polymerization through several mechanisms, most notably ring-opening metathesis polymerization (ROMP) and vinyl-addition polymerization. researchgate.net The introduction of functional groups or side chains, such as an alkyl group, onto the cyclopentene ring can significantly modify the polymerization behavior and the properties of the resulting polymer. The compound 3-butylcyclopentene, in particular, represents a monomer that can impart flexibility and hydrophobicity to a polymer backbone.

The primary method for polymerizing substituted cyclopentenes is through ring-opening metathesis polymerization (ROMP), which utilizes catalysts like Grubbs' or Schrock's systems. researchgate.netresearchgate.net This method opens the cyclopentene ring to produce a linear polymer chain with repeating units that retain a double bond, known as a polypentenamer. These unsaturated polymers can be subsequently hydrogenated to create a saturated, polyethylene-like structure with pendant butyl groups. The positioning and type of substituent on the cyclopentene ring are critical factors that influence the polymerization process and the final polymer's microstructure, including its stereoregularity and regioregularity. nih.gov